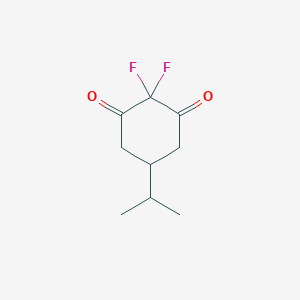
2,2-Difluoro-5-isopropylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-5-isopropylcyclohexane-1,3-dione is a chemical compound with the molecular formula C9H12F2O2 and a molecular weight of 190.19 g/mol . It is a member of the diketone family and is characterized by the presence of two fluorine atoms and an isopropyl group attached to a cyclohexane ring.
Preparation Methods
The synthesis of 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione typically involves the fluorination of a precursor compound, such as 5-isopropylcyclohexane-1,3-dione. The reaction is carried out under controlled conditions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2,2-Difluoro-5-isopropylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
2,2-Difluoro-5-isopropylcyclohexane-1,3-dione has several applications in scientific research, including:
Chemistry: It is used as a ligand in catalysis and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-5-isopropylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
2,2-Difluoro-5-isopropylcyclohexane-1,3-dione can be compared with other similar compounds, such as:
2,2-Difluoro-5-methylcyclohexane-1,3-dione: Similar structure but with a methyl group instead of an isopropyl group.
2,2-Difluoro-5-ethylcyclohexane-1,3-dione: Similar structure but with an ethyl group instead of an isopropyl group.
2,2-Difluoro-5-tert-butylcyclohexane-1,3-dione: Similar structure but with a tert-butyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific combination of fluorine atoms and the isopropyl group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
1031926-87-0 |
|---|---|
Molecular Formula |
C9H12F2O2 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2,2-difluoro-5-propan-2-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H12F2O2/c1-5(2)6-3-7(12)9(10,11)8(13)4-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
JFWMFERJFZESBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(=O)C(C(=O)C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-hydroxy-N-[1-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14794011.png)
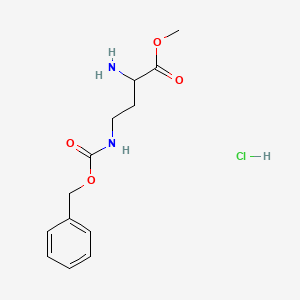

![(6R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;dihydrate](/img/structure/B14794032.png)
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14794036.png)
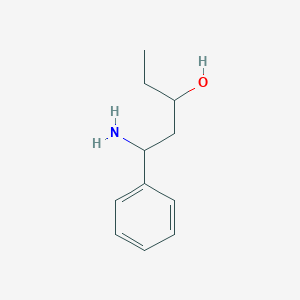

![(1R,2S,4S,7S,9S,12R,14R,16S)-4-(furan-3-yl)-14-hydroxy-2-methyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione](/img/structure/B14794056.png)
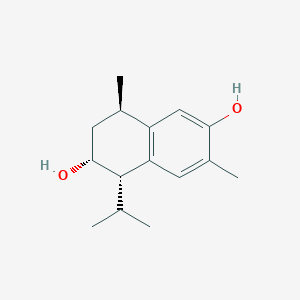
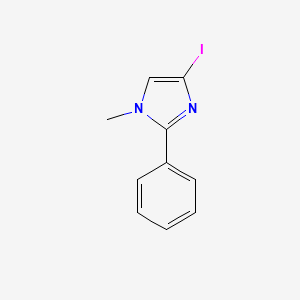
![4-Acetamido-3-propanoylphenyl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B14794066.png)
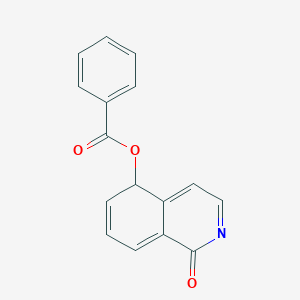

![2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid](/img/structure/B14794088.png)
